

MAZ51: Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name: MAZ51

Cat. No.: B15568218

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These application notes provide a comprehensive guide to utilizing **MAZ51**, a potent inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), in cell culture experiments. This document outlines the mechanism of action, effective concentrations, and detailed protocols for key assays.

Mechanism of Action

MAZ51 is an indolinone-based compound that functions as a selective, ATP-competitive inhibitor of VEGFR-3 tyrosine kinase.^[1] The binding of ligands, such as VEGF-C and VEGF-D, to VEGFR-3 induces receptor dimerization and autophosphorylation, activating downstream signaling pathways like PI3K/Akt and MAPK/ERK, which are crucial for cell proliferation, migration, and survival.^[1] **MAZ51** selectively blocks this autophosphorylation of VEGFR-3, thereby inhibiting the downstream signaling cascades.^[1]

While its primary target is VEGFR-3, **MAZ51** has also been observed to have effects independent of VEGFR-3 inhibition in certain cell types. For instance, in glioma cells, **MAZ51** can induce cell rounding and G2/M cell cycle arrest through the phosphorylation of Akt/GSK3 β and activation of RhoA.^{[2][3]} It has also been shown to inhibit the proliferation of and induce apoptosis in some cancer cell lines that do not express VEGFR-3, suggesting potential off-target effects on other tyrosine kinases.

Data Presentation

In Vitro Efficacy of MAZ51: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for **MAZ51** have been determined in various cancer cell lines, with notable efficacy in prostate cancer.

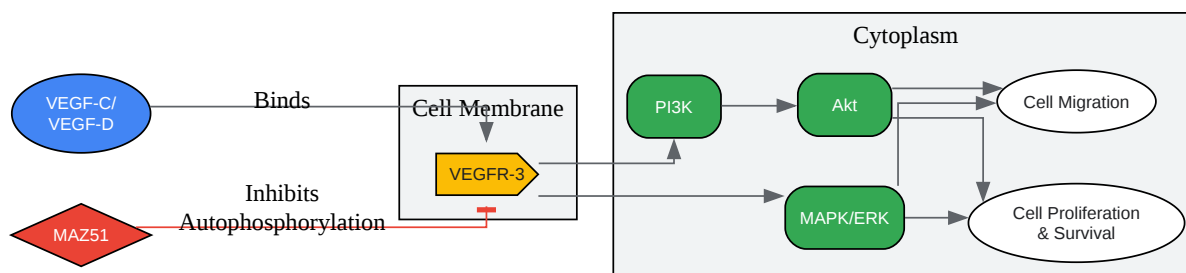
Cell Line	Cell Type	IC50 (µM)
PC-3	Human Prostate Cancer (androgen-independent)	2.7
DU145	Human Prostate Cancer (androgen-independent)	3.8
LNCaP	Human Prostate Cancer (androgen-dependent)	6.0
PrEC	Normal Human Prostate Epithelial Cells	7.0
B16-F10	Mouse Melanoma	~0.03162 mg/mL (at 48h)

Note: The B16-F10 IC50 value was reported in mg/mL and the molar concentration is approximately 0.1 µM. IC50 values can vary depending on the experimental conditions, such as cell density and assay duration.

In Vivo Efficacy of MAZ51: Prostate Cancer Xenograft Model

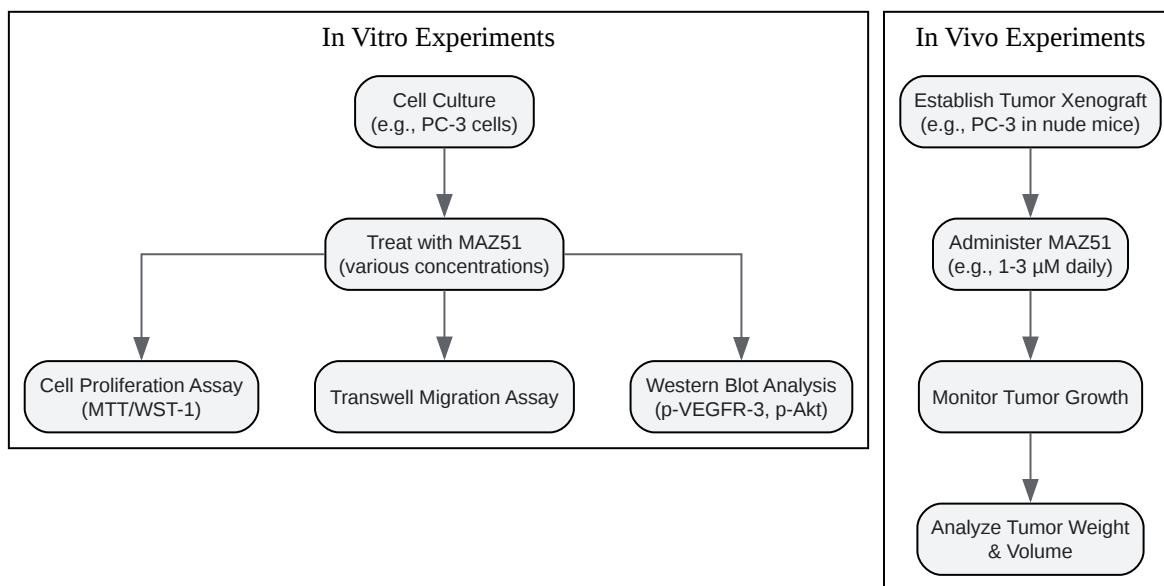
Animal Model	Cancer Model	MAZ51 Dosage	Treatment Duration	Outcome
Nude Mice	PC-3 Xenograft	1 μ M or 3 μ M (subcutaneous, daily)	4 weeks	Attenuated tumor growth
Rats	MT450 Mammary Carcinoma	8 mg/kg (intraperitoneal, daily)	15 days	Significantly suppressed tumor growth

Signaling Pathways and Experimental Workflows



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MAZ51 Inhibition of the VEGFR-3 Signaling Pathway.



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References

- 1. MAZ51 Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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